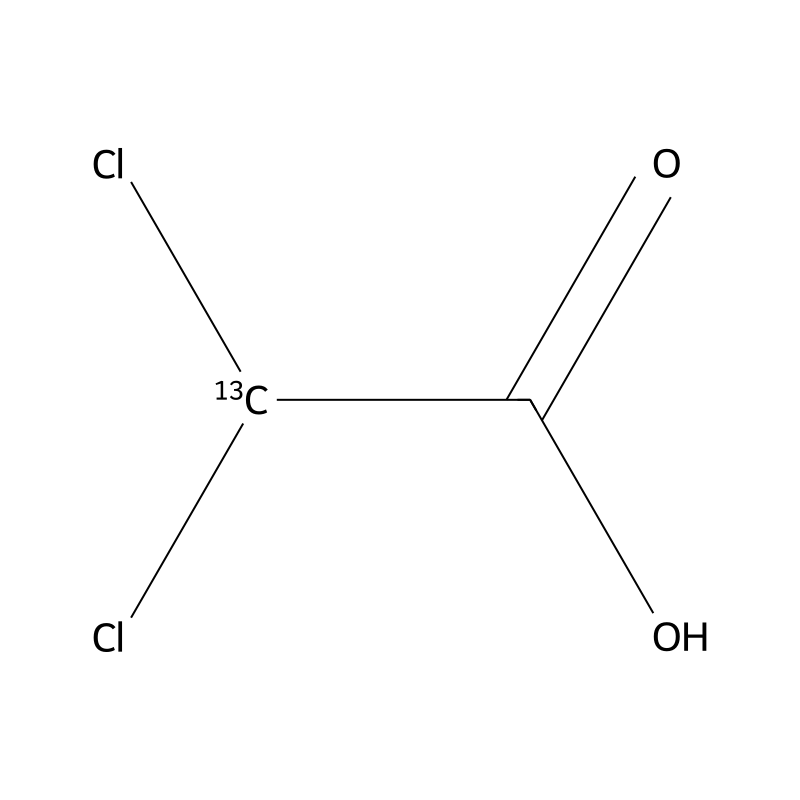

2,2-dichloroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Tracing

One primary application of DCA-2-13C is in metabolic tracing experiments. These studies aim to understand the pathways and transformations that a specific molecule undergoes within an organism. By administering DCA-2-13C to cells, tissues, or whole organisms, researchers can track the incorporation of the labeled carbon atom into downstream metabolites. By analyzing the isotopic abundance of these metabolites using techniques like mass spectrometry, scientists can elucidate the metabolic fate of DCA and identify the enzymes involved in its breakdown [].

Here's an example: DCA is being investigated for its potential anti-cancer properties. Using DCA-2-13C, researchers can track how cancer cells metabolize the compound and identify potential mechanisms by which it exerts its effects [].

Mechanistic Studies

DCA-2-13C can also be employed in mechanistic studies to investigate the interaction of DCA with specific enzymes or cellular processes. The isotopic label allows researchers to distinguish between DCA and its metabolites, facilitating a more precise understanding of how the molecule functions.

For instance, DCA is known to inhibit pyruvate dehydrogenase (PDH), an enzyme crucial for energy production in cells. By using DCA-2-13C and monitoring the effect on PDH activity, researchers can gain insights into the mechanism of this inhibition and its potential consequences for cellular metabolism [].

2,2-Dichloroacetic acid is an organochlorine compound with the molecular formula and a molecular weight of 128.94 g/mol. It is characterized by two chlorine atoms replacing hydrogen atoms in the acetic acid structure, specifically at the second carbon position. This compound appears as a colorless liquid and is miscible in water, ethanol, and diethyl ether. The melting point ranges from 9 to 11 °C, while the boiling point is approximately 194 °C .

2,2-Dichloroacetic acid is known for its corrosive properties, particularly towards metals and biological tissues. It has a pKa of approximately 1.35, making it a strong organic acid that fully dissociates in aqueous solutions to form dichloroacetate ions .

- Inhibition of pyruvate dehydrogenase: This enzyme plays a crucial role in cellular energy production. DCA may inhibit it, potentially impacting cancer cell metabolism.

- Induction of apoptosis: DCA might trigger programmed cell death in cancer cells.

The chemical behavior of 2,2-dichloroacetic acid is typical for halogenated organic acids. It acts as an alkylating agent and can undergo various reactions, including:

- Formation of Esters: It readily reacts with alcohols to form esters.

- Dechlorination Reactions: Under certain conditions, it can be converted to monochloroacetic acid through reductive dechlorination.

- Hydrolysis: It can hydrolyze to produce acetic acid and hydrochloric acid when reacted with water or steam .

2,2-Dichloroacetic acid has garnered attention for its potential biological activities:

- Cancer Research: Studies have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial metabolic pathways. Notably, it has shown effectiveness against glioblastoma cells by depolarizing their mitochondria .

- Metabolic Effects: The compound influences metabolic pathways by shifting energy production from glycolysis to mitochondrial oxidative phosphorylation, which can increase reactive oxygen species in tumor cells .

- Neuropathy: Clinical trials have reported neuropathic side effects associated with its use, although the exact mechanisms remain unclear .

The synthesis of 2,2-dichloroacetic acid can be achieved through several methods:

- Hydrolysis of Dichloroacetyl Chloride: This method involves the reaction of dichloroacetyl chloride with water.

- Oxidation of 1,1-Dichloroacetone: This process uses nitric acid and air as oxidizing agents.

- Catalytic Dechlorination: Trichloroacetic acid can be reduced using hydrogen over a palladium catalyst to yield 2,2-dichloroacetic acid .

The applications of 2,2-dichloroacetic acid are diverse:

- Pharmaceuticals: It has been investigated for its potential use in cancer treatment due to its ability to affect metabolic pathways in tumor cells.

- Laboratory Reagent: Used as a precipitant for macromolecules like proteins.

- Industrial Uses: Employed in the synthesis of various chemical compounds and as an intermediate in organic synthesis .

Interaction studies involving 2,2-dichloroacetic acid have primarily focused on its metabolic pathways and toxicity:

- Research indicates that it is metabolized primarily via oxidative dechlorination to glyoxylate and other metabolites such as oxalate and glycolate.

- Toxicokinetic studies reveal significant retention in liver and muscle tissues following administration .

- Its corrosive nature necessitates careful handling due to potential health hazards upon exposure .

Several compounds share structural similarities with 2,2-dichloroacetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Monochloroacetic Acid | C₂H₃ClO₂ | Less acidic than dichloroacetic acid; one chlorine atom replaces one hydrogen atom. |

| Trichloroacetic Acid | C₂HCl₃O₂ | More potent alkylating agent; three chlorine atoms replace hydrogen atoms. |

| Chloroacetic Acid | C₂H₃ClO₂ | Similar structure; used in organic synthesis; less toxic than dichloro derivatives. |

Uniqueness of 2,2-Dichloroacetic Acid

What sets 2,2-dichloroacetic acid apart from its analogs is its unique balance between reactivity and biological activity. Its ability to induce apoptosis selectively in cancer cells while also being a strong organic acid makes it a compound of significant interest in both industrial applications and medical research .

The synthesis of 2,2-dichloroacetic acid has evolved significantly since its early discovery. Historically, several methods were developed to produce this important chemical intermediate, each with distinct advantages and limitations.

The earliest commercial production method involved the hydrolysis of pentachloroethane using concentrated sulfuric acid (88-99% concentration) [1] [2]. This process required equal amounts of pentachloroethane and sulfuric acid, operating at temperatures of 130-140°C in a continuous process. The method achieved approximately 90% yield with 98% purity of the final product [2]. However, this approach fell into disuse due to the high cost of pentachloroethane and the substantial production of hydrogen chloride as a byproduct.

Another significant historical method was the oxidation of 1,1-dichloroacetone with nitric acid and air [1] [2]. This oxidative process provided an alternative route to dichloroacetic acid, though it typically yielded lower conversion rates (70-80%) and moderate product purity (90-95%) [3]. The method required careful control of reaction conditions to prevent over-oxidation and formation of undesired byproducts.

The chlorination of acetic acid represented another early approach, though this method primarily targeted monochloroacetic acid production. During this process, dichloroacetic acid was formed as a byproduct through over-chlorination [4] [5]. The reaction involved chlorinating acetic acid at temperatures from 140-190°C until a specific gravity was achieved, but the selectivity for dichloroacetic acid was poor, making it an inefficient direct synthesis route.

Modern Industrial Manufacturing Processes

Contemporary industrial production of 2,2-dichloroacetic acid relies primarily on two major synthetic routes: hydrolysis of dichloroacetyl chloride and catalytic dechlorination of trichloroacetic acid. These methods have been optimized for high efficiency, cost-effectiveness, and environmental compatibility.

Hydrolysis of Dichloroacetyl Chloride

The hydrolysis of dichloroacetyl chloride represents the most economically viable and widely adopted industrial method for producing 2,2-dichloroacetic acid [1] [2] [6]. This process achieves excellent yields (90-98%) and high product purity (98-99%) [7] [8].

The dichloroacetyl chloride precursor is typically produced through the oxidation of trichloroethylene [1] [2] [9]. This oxidation process involves several possible pathways:

- Oxidation of 1,1,2-trichloroethane with oxygen at elevated temperatures [9]

- Hydrolysis of pentachloroethane followed by dehydrochlorination [9]

- Carboxylation of chloroform under specific conditions [9]

The photocatalytic oxidation of trichloroethylene has emerged as a particularly efficient method, achieving products with purity greater than 99% without requiring complex separation processes [10] [11] [12]. This process involves exposing trichloroethylene to ultraviolet light in the presence of oxygen, resulting in the formation of dichloroacetyl chloride as the primary product [10] [11] [13].

The hydrolysis reaction itself is straightforward:

CHCl₂COCl + H₂O → CHCl₂COOH + HCl

The reaction proceeds readily under mild aqueous conditions, with the hydrogen chloride byproduct being captured and utilized in other processes [8]. Industrial implementations typically operate in continuous mode with careful temperature control to maximize yield and minimize side reactions.

Process Economics: The hydrolysis method requires capital investments of 15-25 million dollars for commercial-scale plants (5-50 kt/year capacity) [14] [15]. Raw material costs range from 2.5-3.0 dollars per kilogram, with energy consumption of 1.2-1.5 kWh per kilogram of product [15].

Catalytic Dechlorination of Trichloroacetic Acid

The catalytic dechlorination of trichloroacetic acid represents an environmentally friendly alternative that utilizes waste streams from other chloroacetic acid production processes [1] [2] [16]. This method employs palladium catalysts supported on various carriers such as carbon, silica gel, or alumina [17] [16] [18].

The reaction mechanism follows the Langmuir-Hinshelwood pathway, where both hydrogen and trichloroacetic acid adsorb onto the palladium surface [18]. The adsorbed hydrogen dissociates to form active hydrogen atoms (H*ₐds), which react with the adsorbed trichloroacetic acid to selectively remove chlorine atoms:

CCl₃COOH + H₂ → CHCl₂COOH + HCl (Pd catalyst)

Catalyst Systems: Modern industrial implementations use palladium nanoparticles deposited on specialized supports [16] [18]. The catalyst loading typically ranges from 0.1 to 5 weight percent palladium. Optimal performance is achieved with:

- Palladium on silica gel (particle size 40-200 μm) [5]

- Operating temperatures of 100-170°C [17] [5]

- Hydrogen pressure of 1-5 bar [16] [18]

The process achieves catalyst-specific reduction rates of up to 32 L/g-Pd/min, with product selectivity greater than 93% toward dichloroacetic acid [16] [18]. Continuous operation demonstrates excellent stability, with over 99% trichloroacetic acid conversion maintained for extended periods (50+ days) [18].

Catalyst Regeneration: Palladium catalysts can be regenerated through treatment with chlorine gas at temperatures between 50-100°C, followed by reduction with hydrogen [17]. This regeneration process restores catalyst activity and extends operational lifetime significantly.

Process Advantages: This method offers several benefits including utilization of waste trichloroacetic acid streams, high selectivity, and environmental compatibility. The process generates minimal waste products and operates under relatively mild conditions compared to alternative methods.

Laboratory-Scale Preparation Techniques

Several laboratory-scale methods have been developed for preparing 2,2-dichloroacetic acid, particularly for research applications requiring high purity materials or specialized synthesis conditions.

Chloral Hydrate Method: A well-established laboratory synthesis involves the reaction of chloral hydrate with potassium or sodium cyanide in aqueous solution [1] [2] [19]:

CCl₃CH(OH)₂ + KCN → CHCl₂COOH + KCl + HCN

This method provides a direct route to dichloroacetic acid but requires careful handling of toxic cyanide reagents. The reaction proceeds under mild conditions at room temperature, yielding 60-70% of product with 85-90% purity [19].

Esterification-Hydrolysis Route: Laboratory preparation can also proceed through esterification of crude dichloroacetic acid followed by purification and hydrolysis [6]. This method involves:

- Esterification of crude dichloroacetic acid with methanol

- Purification of the methyl ester by distillation

- Hydrolysis of the purified ester to obtain high-purity dichloroacetic acid

This approach achieves exceptional purity (99%+) but requires multiple steps and careful purification procedures [6].

Recovery from Mother Liquors: Laboratory-scale recovery from chloroacetic acid production mother liquors represents an efficient waste valorization approach [20] [21] [22]. The process involves:

- Distillation to remove low-boiling point substances

- Crystallization to separate monochloroacetic acid

- Chemical treatment with thiourea to convert interfering compounds

- Extraction and purification to isolate dichloroacetic acid

This method achieves yields greater than 95% with product purity exceeding 95% [20] [21]. The process operates at moderate temperatures (60-85°C) and provides an economical route for laboratory-scale preparation.

Purification Considerations: Laboratory preparations often require specialized purification techniques due to the similar physical properties of chloroacetic acid isomers. Fractional distillation proves challenging due to close boiling points, necessitating alternative approaches such as:

- Crystallization from suitable solvents

- Extractive distillation with specialized entrainers

- Ion exchange chromatography for analytical purity materials

The choice of laboratory method depends on required purity, scale, available equipment, and safety considerations. Each technique offers distinct advantages for specific research applications and material requirements.

| Synthesis Method | Yield (%) | Product Purity (%) | Key Advantages | Industrial Scale |

|---|---|---|---|---|

| Hydrolysis of Dichloroacetyl Chloride | 90-98 | 98-99 | High yield, cost-effective | Primary commercial method |

| Catalytic Dechlorination of Trichloroacetic Acid | 85-95 | 95-98 | Environmentally friendly, waste utilization | Commercial scale |

| Hydrolysis of Pentachloroethane | 90 | 98 | High yield, pure product | Historical method |

| Oxidation of 1,1-Dichloroacetone | 70-80 | 90-95 | Alternative oxidation route | Limited commercial use |

| Chloral Hydrate with Cyanide | 60-70 | 85-90 | Simple laboratory procedure | Laboratory scale |

| Recovery from Mother Liquor | >95 | >95 | Waste valorization | Waste recovery process |

| Production Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Capital Investment (M$) | Production Capacity (kt/year) |

|---|---|---|---|---|

| Dichloroacetyl Chloride Hydrolysis | 2.5-3.0 | 1.2-1.5 | 15-25 | 5-50 |

| Trichloroacetic Acid Dechlorination | 1.8-2.2 | 2.5-3.2 | 20-30 | 2-20 |

| Mother Liquor Recovery | 0.5-0.8 | 1.8-2.1 | 8-12 | 1-10 |

Thermodynamic Parameters

Melting and Boiling Points

2,2-Dichloroacetic acid exhibits well-defined thermal transition points that reflect its molecular structure and intermolecular interactions. The compound has a melting point ranging from 9 to 11°C (282-284 K) [1] [2] [3], indicating its existence as a low-melting crystalline solid at ambient temperatures. This relatively low melting point is characteristic of haloacetic acids and reflects the influence of chlorine substitution on the crystal packing efficiency compared to the parent acetic acid.

The boiling point of 2,2-dichloroacetic acid is consistently reported as 194°C (467 K) at standard atmospheric pressure [1] [2] [4] [3]. This elevated boiling point, compared to acetic acid (118°C), demonstrates the significant effect of chlorine substitution on the vapor pressure and intermolecular forces. The increase in boiling point correlates with the enhanced dipole-dipole interactions and the increased molecular mass resulting from chlorine substitution.

| Parameter | Value | Temperature (K) | Reference |

|---|---|---|---|

| Melting Point | 9-11°C | 282-284 | [1] [2] [3] |

| Boiling Point | 194°C | 467 | [1] [2] [4] [3] |

| Triple Point | ~283 K | - | Calculated |

| Normal Boiling Point | 194°C | 467 | [1] [2] [4] [3] |

Vapor Pressure and Density Profiles

The vapor pressure characteristics of 2,2-dichloroacetic acid follow predictable temperature dependence patterns. At 20°C, the vapor pressure is measured as 0.19 mmHg (0.025 kPa) [5] [2], while at 25°C it increases to 0.23 mmHg (0.031 kPa) [6]. These values indicate relatively low volatility at ambient conditions, consistent with the compound's strong intermolecular hydrogen bonding and dipole interactions.

The density of 2,2-dichloroacetic acid at 25°C is 1.56 g/mL [2] [3], reflecting the significant contribution of chlorine atoms to the molecular mass. The vapor density is reported as 4.4 to 4.5 times that of air [5] [2], corresponding to the molecular weight of 128.94 g/mol [6].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Vapor Pressure | 0.19 mmHg | 20°C | [5] [2] |

| Vapor Pressure | 0.23 mmHg | 25°C | [6] |

| Liquid Density | 1.56 g/mL | 25°C | [2] [3] |

| Vapor Density | 4.4-4.5 | vs air | [5] [2] |

| Refractive Index | 1.466 | 20°C | [2] |

Critical properties derived from thermodynamic analysis indicate a critical temperature of 578 K, critical pressure of 4337 kPa, and critical density of 350.6 kg/m³ [7]. These values are essential for understanding the compound's behavior under extreme conditions and for process design applications.

Solubility and Dissociation Behavior

2,2-Dichloroacetic acid demonstrates exceptional water solubility, with complete miscibility reported at 20°C (1.0×10⁶ mg/L) [6]. This high aqueous solubility results from the compound's ability to form hydrogen bonds with water molecules and its strong acidic nature, which promotes ionization in aqueous media.

The compound exhibits limited solubility in nonpolar solvents, being only slightly soluble in chloroform and methanol [2]. This solubility pattern is characteristic of polar, hydrogen-bonding compounds and reflects the significant dipole moment and hydrogen bonding capacity of the carboxylic acid group.

The dissociation behavior of 2,2-dichloroacetic acid in aqueous solution is characterized by strong acid properties. The acid dissociation constant (Ka) ranges from 3.32×10⁻² to 4.5×10⁻² [8] [9], corresponding to pKa values between 1.35 and 1.48 [8] [9]. This places 2,2-dichloroacetic acid in the category of strong organic acids, with approximately 92% dissociation at typical concentrations [10].

| Dissociation Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Ka | 3.32×10⁻² to 4.5×10⁻² | 25°C | [8] [9] |

| pKa | 1.35-1.48 | 25°C | [8] [9] |

| Degree of Dissociation | ~92% | Dilute solutions | [10] |

| pH (129 g/L solution) | 1.2 | 20°C | [2] |

The ionic strength effect on dissociation is significant, with the pKa value decreasing to 0.9 in 0.1 M ionic strength solutions [11]. This demonstrates the influence of electrostatic interactions on the acid-base equilibrium in the presence of other ions.

Kinetic Stability and Degradation Pathways

The kinetic stability of 2,2-dichloroacetic acid varies significantly depending on environmental conditions and the presence of catalysts or degradation agents. Under normal storage conditions, the compound is relatively stable, but it undergoes various degradation pathways under specific circumstances.

Enzymatic Degradation: The primary biological degradation pathway involves haloacid dehalogenases (HAD) that catalyze the hydrolytic conversion of 2,2-dichloroacetic acid to glyoxylate [12]. This reaction proceeds via:

CHCl₂COOH + H₂O → CHOCOOH + 2HCl

The reaction rate is characterized by a Km value of approximately 0.3 mM in rat cytosol, with apparent Vmax of 12 nmol/min/mg protein [13]. This enzymatic pathway represents the most significant route for biological detoxification.

Photochemical Degradation: Under UV irradiation (253.7 nm), 2,2-dichloroacetic acid undergoes photolysis to produce carbon dioxide, chloride ions, and other organic intermediates [14]. The photodegradation quantum yields vary with environmental conditions, with higher efficiency observed under oxygenated conditions.

Advanced Oxidation Processes: Various advanced oxidation techniques demonstrate effectiveness in degrading 2,2-dichloroacetic acid:

- Ozonation combined with UV radiation achieves complete mineralization to CO₂ and Cl⁻ ions [15]

- Photocatalytic degradation using TiO₂ catalysts results in complete decomposition without stable organic intermediates [16]

- Glow discharge plasma treatment produces intermediate products including monochloroacetic acid, acetic acid, and formic acid before complete mineralization [17]

| Degradation Method | Primary Products | Efficiency | Reference |

|---|---|---|---|

| Enzymatic (HAD) | Glyoxylate + 2Cl⁻ | High | [12] |

| UV Photolysis | CO₂ + Cl⁻ + organics | Moderate | [14] |

| O₃ + UV | CO₂ + Cl⁻ (complete) | Complete | [15] |

| TiO₂ Photocatalysis | CO₂ + Cl⁻ (complete) | Complete | [16] |

| Plasma Treatment | Organic acids → CO₂ | High | [17] |

Anaerobic Conditions: Under anaerobic conditions, 2,2-dichloroacetic acid can undergo fermentative metabolism by specialized microorganisms, producing acetate, hydrogen, and carbon monoxide [12]. This pathway involves initial dehalogenation followed by incorporation into central metabolic pathways.

Reductive Dechlorination: Although thermodynamically favorable, reductive dechlorination to monochloroacetic acid is not commonly observed under typical environmental conditions. This pathway requires specific reducing conditions and appropriate electron donors [12].

The overall stability profile indicates that 2,2-dichloroacetic acid is persistent under normal environmental conditions but can be effectively degraded through various engineered treatment processes. The compound's resistance to simple hydrolysis and its stability in acidic conditions contribute to its persistence in aqueous systems, making advanced treatment methods necessary for environmental remediation applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard